molecular formula C12H14F2N2O B3198742 1-(2,5-Difluorobenzoyl)piperidin-4-amine CAS No. 1016512-61-0

1-(2,5-Difluorobenzoyl)piperidin-4-amine

Cat. No.: B3198742
CAS No.: 1016512-61-0
M. Wt: 240.25 g/mol
InChI Key: RYHJVXBQHPJEGO-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry Research

In the landscape of modern drug discovery and chemical biology, the development of novel molecular entities with tailored properties is of paramount importance. 1-(2,5-Difluorobenzoyl)piperidin-4-amine fits squarely within this paradigm as a compound that embodies several key trends in medicinal chemistry. The piperidine (B6355638) ring is a ubiquitous scaffold in a vast number of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for a variety of functional groups. researchgate.netmdpi.com The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate basicity, and improve binding affinity to biological targets. mdpi.comdntb.gov.ua The combination of these two features in one molecule makes this compound a compelling candidate for investigation as a potential therapeutic agent or as a tool for probing biological systems.

Review of Pre-existing Research on Structurally Related Piperidine and Benzoylpiperidine Derivatives

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs targeting a diverse range of biological pathways. nih.gov Research on piperidine derivatives has demonstrated their utility as antagonists for various receptors, enzyme inhibitors, and central nervous system active agents. acs.orgresearchgate.net

Similarly, the benzoylpiperidine framework has been extensively explored. For instance, derivatives of 4-benzoylpiperidine have shown promise as inhibitors of various enzymes and as ligands for G-protein coupled receptors. nih.gov The synthesis and biological evaluation of various substituted benzoylpiperidine derivatives have been reported, highlighting the importance of the substitution pattern on the benzoyl ring for biological activity. For example, a study on [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes demonstrated their potential as antioxidant, antibacterial, and antiproliferative agents. researchgate.net

While specific research on this compound is limited, the extensive body of work on related structures provides a strong foundation for its investigation. The known biological activities of similar compounds suggest that it could have potential applications in areas such as neurodegenerative diseases, oncology, or infectious diseases.

Defining Key Research Questions and Objectives for this compound

Given the limited specific data on this compound, a systematic investigation would be guided by several key research questions and objectives:

Key Research Questions:

What are the optimal synthetic routes to produce this compound and its analogs in high yield and purity?

What are the key physicochemical properties of this compound, including its solubility, lipophilicity, and pKa?

What is the conformational preference of the molecule in solution and in the solid state, and how does the difluorobenzoyl moiety influence the piperidine ring conformation?

What is the in vitro biological activity profile of the compound across a range of relevant biological targets (e.g., receptors, enzymes)?

What are the structure-activity relationships for this scaffold? How do changes in the substitution pattern on the benzoyl ring or modifications to the piperidine-4-amine moiety affect biological activity?

What is the metabolic stability and potential for off-target effects of this compound?

Research Objectives:

To develop and optimize a robust synthetic pathway for this compound. A potential route could involve the Friedel-Crafts acylation of 1,4-difluorobenzene (B165170) with a protected piperidine-4-carboxylic acid chloride, followed by deprotection and amination.

To perform a comprehensive characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.

To conduct a broad in vitro screening campaign to identify potential biological targets.

To synthesize a focused library of analogs to explore the structure-activity relationship.

To evaluate the pharmacokinetic properties of promising candidates in preclinical models.

Interactive Data Table of Related Benzoylpiperidine Derivatives

Below is a table summarizing the biological activities of some structurally related benzoylpiperidine compounds, which provides context for the potential therapeutic applications of this compound.

Compound NameStructureBiological Target/ActivityReference
(2,4-difluorophenyl)(1-(4-fluorobenzoyl)piperidin-4-yl)methanone oximeAntioxidant, Antibacterial, Antiproliferative researchgate.net
1-(4-Fluorobenzoyl)piperidin-4-oneIntermediate for CNS active compounds nih.gov
1-Benzoyl-4-phenylpiperidineAnalgesic activity nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2,5-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-8-1-2-11(14)10(7-8)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHJVXBQHPJEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2,5 Difluorobenzoyl Piperidin 4 Amine and Its Derivatives

Strategic Retrosynthetic Analysis for the Difluorobenzoylpiperidine Core

A retrosynthetic analysis of the target molecule, 1-(2,5-Difluorobenzoyl)piperidin-4-amine, guides the formulation of a logical synthetic plan. The primary disconnection points are identified by breaking the molecule down into simpler, more readily available starting materials. amazonaws.com

The most logical disconnection is at the amide bond (C-N bond), as its formation is a reliable and high-yielding transformation. This disconnection yields two key synthons: a 2,5-difluorobenzoyl cation equivalent and a 4-aminopiperidine (B84694) synthon.

Disconnection (a): Amide Bond: This is the most strategic disconnection, breaking the molecule into 2,5-difluorobenzoic acid (or its activated derivative like an acyl chloride) and 4-aminopiperidine. This approach is favored due to the robustness and high efficiency of amide bond formation reactions.

A further disconnection of the 4-aminopiperidine precursor is also considered. A common strategy involves the use of a protected piperidine (B6355638) derivative, such as N-Boc-4-piperidone or tert-butyl piperidin-4-ylcarbamate. chemicalbook.com This allows for the functionalization of the piperidine ring prior to the introduction of the benzoyl group.

This analysis suggests a convergent synthesis where the two main fragments, the fluorinated aromatic ring and the piperidine core, are prepared separately and then coupled in a final step.

Detailed Synthetic Pathways to this compound

The synthesis of this compound is typically achieved by coupling a piperidine-based intermediate with a derivative of 2,5-difluorobenzoic acid.

The synthesis of the target compound requires key precursors that provide the difluorobenzoyl and piperidine moieties.

2,5-Difluorobenzoyl Chloride: This is a crucial activated intermediate. It is typically prepared from 2,5-difluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. 2,5-Difluorobenzoyl chloride is a commercially available liquid. sigmaaldrich.com Its properties are summarized below.

PropertyValue
CAS Number35730-09-7
Molecular FormulaF₂C₆H₃COCl
Molecular Weight176.55 g/mol
Boiling Point92-93 °C at 34 mmHg sigmaaldrich.com
Density1.425 g/mL at 25 °C sigmaaldrich.com

This acyl chloride is a versatile reagent used in the synthesis of various derivatives, including pyrroles and thiohydrazides. sigmaaldrich.comottokemi.com

tert-Butyl piperidin-4-ylcarbamate: This is a common and commercially available precursor for the piperidine portion of the molecule. bldpharm.comchemicalbook.com001chemical.com The tert-butoxycarbonyl (Boc) group serves as a protecting group for the 4-amino functionality, preventing it from reacting during the initial N-acylation step at the piperidine nitrogen if a different reaction sequence were chosen. It is a stable, crystalline solid. chemicalbook.com In the primary synthetic route, this compound is deprotected to yield 4-aminopiperidine, which is then acylated.

The central step in forming the target molecule is the creation of the amide linkage. Additionally, reductive amination is a key strategy for preparing substituted piperidine precursors. nih.govresearchgate.net

Amidation: The most direct route involves the acylation of 4-aminopiperidine with 2,5-difluorobenzoyl chloride. The reaction is typically carried out in the presence of a base (like triethylamine (B128534) or potassium carbonate) to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov The piperidine nitrogen is more nucleophilic than the primary amine at position 4, leading to the desired N-acylation.

A common starting material for the synthesis of related structures is N-Boc-4-piperidone. chemicalbook.com A reductive amination reaction between the piperidone and an amine can install a substituent at the 4-position. chemicalbook.comuasz.sn For the synthesis of the title compound, a more direct approach using a protected 4-aminopiperidine is common. One such precursor, tert-butyl piperidin-4-ylcarbamate, provides the 4-amino group in a protected form. bldpharm.comchemicalbook.com The synthesis often proceeds by first acylating the piperidine nitrogen with the desired benzoyl chloride, followed by deprotection of the 4-amino group.

Reductive Amination: While not always directly used for the final acylation step, reductive amination is a cornerstone of piperidine chemistry for creating functionalized precursors. nih.gov This two-step process involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ. researchgate.net Reagents like sodium cyanoborohydride (NaCNBH₃) or, as a less toxic alternative, borane-pyridine complex (BAP), are effective for these transformations. tandfonline.comtandfonline.com For instance, reductive amination of N-Boc-4-piperidone with an amine, followed by deprotection, is a standard method to produce 4-aminopiperidine derivatives. chemicalbook.com

Reductive Amination ReagentSubstratesNotes
Borane-Pyridine (BAP)Piperidines and various aldehydes (aromatic, aliphatic)Excellent replacement for NaCNBH₃; eliminates nitrile impurity formation. tandfonline.comtandfonline.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Aniline and 1-Boc-4-piperidoneUsed in the synthesis of N-phenylpiperidin-4-amine precursors. chemicalbook.com

The formation of the piperidine ring itself is a critical area of synthetic chemistry, with numerous methods available should the piperidine precursor not be commercially sourced. mdpi.comorganic-chemistry.org These methods generally involve the intramolecular cyclization of a linear substrate containing a nitrogen atom. mdpi.com

Hydrogenation/Reduction: A common industrial method for piperidine synthesis is the hydrogenation of the corresponding pyridine (B92270) derivative, often using transition metal catalysts like rhodium, palladium, or nickel under pressure. nih.govdtic.mil For example, all-cis-(multi)fluorinated piperidines can be accessed from fluoropyridines using rhodium(I) catalysts. nih.gov

Intramolecular Cyclization: Various strategies exist to form the piperidine ring through cyclization:

Reductive Amination/Cyclization: An iron-catalyzed reductive amination of ω-amino fatty acids can produce piperidones, which are then reduced to piperidines. nih.gov

Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes is effective for producing piperidines. mdpi.com Similarly, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. organic-chemistry.org

Electroreductive Cyclization: Piperidine derivatives can be synthesized via the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor, offering a green chemistry approach. nih.gov

These methods provide access to a wide array of substituted piperidines, which can then be further functionalized to produce derivatives of the title compound.

Optimization of Reaction Conditions for Yield and Purity in Research Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time.

For the key amidation step, reaction conditions are tuned to ensure complete conversion while minimizing side reactions.

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used. researchgate.netnih.gov

Base: An organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is used to scavenge the HCl generated during the acylation with benzoyl chloride. researchgate.netnih.gov

Temperature: Reactions are often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. researchgate.netnih.gov

In related N-acetylation research, continuous-flow reactors have been used to optimize conditions. For example, using alumina (B75360) as a catalyst in acetonitrile, temperatures were screened, with 200 °C found to be optimal for the acetylation of various amines. nih.gov While this specific example uses a different acetylating agent, it highlights the importance of temperature optimization.

The table below summarizes typical conditions for related N-alkylation and amidation reactions, which can inform the optimization of the target synthesis.

Reaction TypeReagents & ConditionsPurposeReference
N-alkylationPiperidine, alkyl bromide, K₂CO₃, dry DMF, room temp.Synthesis of N-alkylpiperidines. researchgate.net
Amide CouplingCarboxylic acid, HBTU, HOBt, DIPEA, DMF, room temp.General peptide/amide bond formation. nih.gov
N-acetylation (Flow)Aniline derivative, acetonitrile, Al₂O₃ catalyst, 200 °C, 50 barOptimized acetylation with a safe reagent. nih.gov

Careful purification, typically by column chromatography or recrystallization, is performed post-reaction to isolate the product with high purity.

Exploration of Stereoselective Synthetic Routes (if applicable to chiral centers)

The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not a requirement for its preparation.

However, the principles of stereoselective synthesis are highly relevant for the preparation of its derivatives, where substituents on the piperidine ring could introduce chirality. Many modern synthetic methods for piperidines are designed to control stereochemistry. nih.govmdpi.com

Asymmetric Hydrogenation: Chiral rhodium or palladium catalysts can be used for the enantioselective hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. nih.gov

Diastereoselective Cyclization: The nitro-Mannich reaction followed by reductive cyclization of amino acetals allows for the diastereoselective synthesis of substituted piperidines, where the stereochemistry is controlled in the initial Mannich reaction. mdpi.com

Chiral Auxiliaries: Chiral auxiliaries can be attached to the piperidine precursor to direct the stereochemical outcome of a reaction, and then subsequently removed. ru.nl

Gold-Catalyzed Cyclization: A one-pot synthesis of piperidin-4-ols has been developed using a gold-catalyzed cyclization that proceeds with excellent diastereoselectivity. nih.gov

These advanced methods provide powerful tools for accessing specific stereoisomers of substituted this compound derivatives for further investigation.

Chemical Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

The this compound core offers multiple points for chemical modification, enabling a thorough investigation of how structural changes impact biological activity. Key strategies involve altering the benzoyl moiety, substituting the piperidine ring and its primary amine, and integrating the entire scaffold into larger, hybrid molecular architectures. These approaches allow chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics.

Modifications on the Benzoyl Moiety

The 2,5-difluorobenzoyl group is a critical component for molecular recognition in many target proteins, yet it serves as a prime site for SAR exploration. The fluorine atoms can influence conformation, pKa, and metabolic stability, and their positions can be crucial for activity. Further derivatization of this ring can modulate electronic properties and introduce new interactions with a biological target.

Research into related compounds demonstrates that additional substitutions on the benzoyl ring can significantly alter biological activity. For instance, in a series of benzoylpiperidine-based monoacylglycerol lipase (B570770) (MAGL) inhibitors, adding a fluorine atom to a phenolic group on a different part of the molecule enhanced inhibitory potency by increasing the acidity of a key hydroxyl group. nih.gov Similarly, studies on tyrosinase inhibitors using benzoylpiperidine amides showed that substituents like chloro and methoxy (B1213986) groups on the benzoyl ring directly influence potency. nih.gov

A specific example of a derivative from the requested scaffold is 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide, which introduces a chloro group at the 4-position of the benzoyl ring. In a different context, the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors utilized a related phenylamino-pyrrolo-triazine scaffold where the phenyl ring was substituted with a cyclopropylcarbamoyl group in addition to two fluorine atoms, leading to potent, low-nanomolar inhibitors. nih.gov This highlights how substantial modifications to the benzoyl ring are tolerated and can be exploited to achieve desired biological profiles.

Table 1: Examples of Modifications on the Benzoyl Moiety

Base ScaffoldModification on Benzoyl RingResulting Compound NameSignificance/FindingReference
1-(2,5-Difluorobenzoyl)piperidineAddition of a 4-chloro substituent1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazideDemonstrates the feasibility of additional halogenation on the benzoyl ring. mdpi.com
4-(Phenylamino)pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazineReplacement of benzoyl with 2,4-difluoro-5-(cyclopropylcarbamoyl)phenyl4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazineIdentified potent, low-nanomolar inhibitors of VEGFR-2 kinase. nih.gov nih.gov

Substitutions on the Piperidine Ring and Amine Functionality

The 4-amino group of the piperidine ring is a versatile functional handle for derivatization, commonly serving as a key vector for SAR exploration. Standard synthetic transformations such as acylation, sulfonylation, and reductive amination allow for the introduction of a wide array of substituents. These modifications can alter the compound's size, polarity, and hydrogen bonding capacity, directly impacting target engagement and selectivity.

For example, in the development of novel antifungal agents based on a 4-aminopiperidine core, reductive amination was used to install various N-alkyl and N-arylalkyl groups. mdpi.com Structure-activity relationship studies revealed that long alkyl chains, particularly an N-dodecyl group, conferred outstanding antifungal activity against Candida and Aspergillus species. mdpi.com Shorter or branched alkyl groups were found to be detrimental to activity. mdpi.com

The amine functionality can also be transformed into other chemical groups. The aforementioned compound, 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide, showcases the conversion of the amine to a carbohydrazide, which alters its electronic and hydrogen-bonding properties significantly. In other work, the 4-amino group of 1-benzylpiperidine (B1218667) has been used as a nucleophile to synthesize more complex structures, such as 5-alkylimino-1,2,4-thiadiazolidin-3-ones. sigmaaldrich.com

Table 2: Examples of Substitutions on the Piperidine Amine Functionality (based on analogous scaffolds)

Reaction TypeSubstituent/ModificationGeneral Finding from Analogous SeriesReference
Reductive AminationN-dodecylLed to outstanding antifungal activity. mdpi.com mdpi.com
Reductive AminationN-isobutylResulted in lower activity compared to long-chain alkyls. mdpi.com mdpi.com
Reductive Amination(S)-1-PhenylethylDemonstrates introduction of chiral centers for stereochemical studies. mdpi.com mdpi.com
Functional Group TransformationCarbohydrazideCreates a new functional group with different chemical properties for target interaction. mdpi.com
AcylationArylacetamideLed to potent sigma-1 receptor ligands. researchgate.net researchgate.net

Incorporation into Hybrid Chemical Scaffolds

A powerful strategy in modern drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. This approach can lead to compounds with multi-target activity or improved drug-like properties. The this compound scaffold is an ideal building block for this strategy, with the 4-amino group providing a convenient attachment point for other complex chemical scaffolds.

One successful example is the linkage of a related 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety to a pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine core to generate potent VEGFR-2 inhibitors. nih.gov This demonstrates how the amine can act as a linker to a larger, functional heterocyclic system.

Other research efforts highlight the potential of combining piperidine-containing fragments with different heterocyclic systems. For instance, scientists have designed NLRP3 inflammasome inhibitors by modulating a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. mdpi.comnih.gov In a separate study, a benzylpiperidine unit was attached to a pyridazinone ring to create selective and reversible MAO-B inhibitors. mdpi.com These examples underscore a modular design approach where the benzoylpiperidine amine serves as a versatile anchor for constructing sophisticated hybrid molecules.

Table 3: Examples of Hybrid Chemical Scaffolds

Core ScaffoldHybridization PartnerResulting Hybrid ClassTherapeutic Target/ApplicationReference
4-(Phenylamino)piperidinePyrrolo[2,1-f] nih.govnih.govmdpi.comtriazinePyrrolotriazine-based inhibitorsVEGFR-2 Kinase nih.gov
1-(Piperidin-4-yl)Benzo[d]imidazol-2-oneBenzimidazolone derivativesNLRP3 Inflammasome mdpi.comnih.gov
BenzylpiperidinePyridazinonePyridazinobenzylpiperidinesMonoamine Oxidase B (MAO-B) mdpi.com
Piperidin-4-ylmethylamineBenzothiopheneBenzothiophene carboxamidesProtein-Protein Interactions (AF9/DOT1L) mdpi.com

Elucidation of Molecular Interactions and Target Engagement for 1 2,5 Difluorobenzoyl Piperidin 4 Amine

Mechanism of Action Studies at the Molecular and Cellular Levels

It is imperative to note that the absence of published data does not necessarily indicate a lack of biological activity, but rather that this specific compound has not been a subject of detailed public-domain scientific investigation or that such research has not been disclosed.

Allosteric vs. Orthosteric Binding Site Characterization

In drug-target interactions, compounds can bind to two principal types of sites: orthosteric and allosteric. Orthosteric ligands bind to the primary, active site of a protein, which is also the binding site for the endogenous substrate or ligand. nih.gov This binding is typically competitive, meaning the drug directly competes with the natural ligand, often resulting in complete inhibition of the protein's activity. nih.gov

In contrast, allosteric modulators bind to a topographically distinct site on the protein surface. nih.govnih.gov This interaction induces a conformational change that alters the shape of the active site, thereby modulating the protein's activity. Allosteric drugs can either enhance (Positive Allosteric Modulators, PAMs) or decrease (Negative Allosteric Modulators, NAMs) the protein's function without directly blocking the active site. nih.gov A key advantage of allosteric modulators is their potential for greater selectivity, as allosteric sites are generally less conserved across protein families compared to the highly conserved active sites. nih.gov This can lead to fewer side effects. nih.govnih.gov

For 1-(2,5-Difluorobenzoyl)piperidin-4-amine, characterizing its binding site is a critical step. Determining whether it acts as an orthosteric or allosteric modulator would involve a series of biophysical and biochemical assays. Techniques such as X-ray crystallography of the compound in complex with its target protein would provide definitive structural evidence of the binding location. Functional assays in the presence of varying concentrations of the endogenous ligand could also elucidate the nature of the interaction. If the compound's inhibitory effect can be overcome by increasing concentrations of the natural substrate, it would suggest a competitive, orthosteric mechanism. Conversely, if the compound modulates the substrate's affinity or efficacy without being displaced, an allosteric mechanism is more likely.

Analysis of Induced Conformational Changes in Target Proteins

The function of many proteins is intrinsically linked to their dynamic three-dimensional structure. nih.gov Ligand binding, whether allosteric or orthosteric, can induce significant conformational changes that are essential for their biological effect. nih.gov Allosteric drugs, by definition, work by causing such structural shifts to modulate activity. nih.gov These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov

Studying these induced conformational changes is crucial for understanding the mechanism of action of this compound. Several advanced analytical techniques can be employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about protein dynamics and structural changes in solution upon ligand binding.

X-ray Crystallography: Offers high-resolution "snapshots" of the protein-ligand complex, revealing the bound conformation and any resulting structural alterations in the protein.

Förster Resonance Energy Transfer (FRET): Can be used to measure distances between different parts of a protein, allowing for the real-time tracking of conformational changes in cellular environments.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent, which can reveal changes in solvent accessibility and dynamics in different regions of the protein upon ligand binding.

For example, studies on other molecular systems have shown that binding of a modulator can stabilize a protein in a specific state, such as an "OPEN" or "CLOSED" conformation, thereby inhibiting the structural transitions necessary for its function. nih.gov Analysis of this compound would aim to identify which specific domains or hinge regions of its target protein are affected, providing a detailed picture of its functional impact. nih.gov

Signaling Pathway Perturbations in Cellular Systems

The ultimate effect of a bioactive compound is its ability to perturb cellular signaling pathways. Research into structurally related N-(piperidin-4-yl)benzamide derivatives has shown that they can act as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. nih.gov HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is implicated in cancer progression and other diseases.

Specifically, certain benzamide (B126) compounds were found to induce the expression of the HIF-1α protein. nih.gov This stabilization leads to the activation of downstream target genes, such as p21, a cyclin-dependent kinase inhibitor involved in cell cycle arrest. nih.gov The activation of this pathway can ultimately promote apoptosis (programmed cell death) in tumor cells. nih.gov

Given its structural similarity, it is plausible that this compound could also modulate the HIF-1α signaling cascade. Investigating this would involve treating specific cell lines (e.g., HepG2 human liver cancer cells) with the compound and measuring the resulting changes in protein and gene expression within the pathway using techniques like Western blotting and quantitative PCR (qPCR). nih.gov Understanding these perturbations is key to defining the compound's cellular mechanism of action and its potential therapeutic applications.

In Vitro Cellular Bioactivity and Functional Assays

Development of Cell-Based Reporter Assays for Functional Characterization

To efficiently screen and characterize compounds that modulate specific signaling pathways, cell-based reporter assays are invaluable tools. nih.govyoutube.com These assays are engineered to produce a measurable signal—such as light or color—in response to the activation or inhibition of a particular pathway. youtube.com

For a compound like this compound, which may target the HIF-1 pathway, a reporter assay could be constructed. This typically involves genetically modifying a cell line to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter with Hypoxia Response Elements (HREs). When the HIF-1 pathway is activated by the compound, the HIF-1α transcription factor binds to the HREs, driving the expression of the reporter gene and generating a quantifiable signal. nih.gov

Such assays offer several advantages:

High-Throughput Screening: They allow for the rapid testing of many compounds or different concentrations of a single compound.

Mechanism-Specific: They provide a clear readout of activity on a specific, targeted pathway. youtube.com

Live-Cell Analysis: They measure functional responses in a biologically relevant cellular context.

The table below illustrates a hypothetical reporter gene assay setup to test the activity of the compound on the HIF-1α pathway.

Assay Component Description Purpose
Cell Line Human cancer cell line (e.g., HepG2)Provides the cellular machinery for the signaling pathway.
Reporter Construct Plasmid containing a Luciferase gene downstream of a promoter with multiple Hypoxia Response Elements (HREs).To generate a light-based signal upon HIF-1α activation.
Test Compound This compoundThe molecule being investigated for its ability to modulate the pathway.
Positive Control A known HIF-1α activator (e.g., Deferoxamine)To ensure the assay is working correctly and to provide a benchmark for activity.
Negative Control Vehicle (e.g., DMSO)To establish the baseline signal in the absence of a stimulus.
Readout Luminescence measurementTo quantify the level of reporter gene expression, which correlates with pathway activation.

Phenotypic Screening Approaches in Defined Cellular Models (e.g., cell proliferation, specific cellular responses)

For this compound, a relevant phenotypic screen would be to measure its effect on cell proliferation, particularly in cancer cell lines. nih.gov This is based on the finding that related compounds that activate the HIF-1α pathway can inhibit tumor cell growth. nih.gov

A typical cell proliferation assay involves seeding cancer cells in multi-well plates, treating them with a range of concentrations of the compound, and measuring the number of viable cells after a set incubation period. The results are used to calculate an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

The following table shows representative data from studies on related N-(piperidin-4-yl)benzamide derivatives, demonstrating their anti-proliferative effects on HepG2 cells. nih.gov

Compound Modifications Cell Proliferation IC₅₀ (μM) on HepG2 Cells
Compound 10b 4-fluoro-phenoxy group on the benzamide0.12
Compound 10j 4-chloro-phenoxy group on the benzamide0.13

These findings suggest that phenotypic screens for anti-proliferative activity would be a highly relevant method for evaluating the bioactivity of this compound.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. frontiersin.org By systematically modifying different parts of the molecular structure and measuring the effect on biological activity, researchers can identify key chemical features required for function. nih.govmdpi.com For the N-(piperidin-4-yl)benzamide scaffold, SAR studies have provided critical insights. nih.gov

The general structure can be divided into three main regions for modification:

The Benzoyl Ring: Substitutions on this ring significantly impact activity.

The Piperidine (B6355638) Core: Modifications to this central scaffold can alter binding and pharmacokinetic properties.

The Amine Substituent: In the case of this compound, this is a primary amine, but in other analogues, this position can be further substituted.

Studies on related series have shown that the nature and position of substituents on the aromatic rings are crucial. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives designed as HIF-1α activators, the introduction of a phenoxy group at the 4-position of the benzamide moiety was explored. Adding electron-withdrawing groups like fluorine (in compound 10b) or chlorine (in compound 10j) to this phenoxy group resulted in potent anti-proliferative activity. nih.gov The difluoro substitution pattern on the benzoyl ring of this compound itself suggests a focus on modulating the electronic properties of this part of the molecule.

The table below summarizes key SAR findings from related benzamide and piperidine series, illustrating how structural changes influence biological activity.

Compound/Series Structural Modification Key SAR Finding Reference
N-(piperidin-4-yl)benzamides Introduction of a 4-phenoxysubstituent on the benzamide ring with halogenation (F, Cl) on the distal phenyl ring.Halogenation at the 4-position of the phenoxy group leads to potent HIF-1α activation and anti-proliferative activity (IC₅₀ ~0.12-0.13 μM). nih.gov
4,4-Difluoropiperidines Replacement of a piperidine CH₂ with CF₂.The 4,4-difluoro substitution was a key component in a scaffold that yielded potent and highly selective dopamine (B1211576) D4 receptor antagonists. nih.gov
YC-1 Analogues Modifications to the indazole core, benzyl (B1604629) group, and furyl group.Demonstrated that specific substitutions are critical for activity as sGC stimulators. The development of Riociguat was based on these SAR studies. nih.gov
3,4-Disubstituted 1,2,5-Oxadiazoles Varying the substitution pattern on a 4-phenyl moiety.Antiplasmodial activity and selectivity were found to be strongly dependent on the substitution pattern of the 4-phenyl group. mdpi.com

These examples underscore the importance of systematic chemical modification. For this compound, a comprehensive SAR study would involve synthesizing analogues with variations in the difluorobenzoyl ring (e.g., changing the fluorine positions or replacing them with other halogens) and modifying the piperidine-4-amine group to explore the impact on target engagement and cellular activity.

Quantitative Assessment of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of this compound are highly sensitive to modifications of its core structure. Structure-activity relationship (SAR) studies on analogous series of compounds, such as DPP-4 inhibitors with a piperidine core, have demonstrated that even minor changes to the substituents can lead to significant variations in biological activity. nih.gov

For instance, the amine group at the 4-position of the piperidine ring is a critical component for target engagement, likely forming key hydrogen bonds or salt bridges within the active site of its target protein. Modification of this amine can drastically alter potency.

The 2,5-difluorobenzoyl moiety also plays a crucial role. The nature and position of substituents on the phenyl ring can modulate the electronic properties and binding interactions of the entire molecule. To illustrate the quantitative effects of such substitutions, a hypothetical SAR table is presented below, based on established principles of medicinal chemistry. This table demonstrates how modifications to the phenyl ring and piperidine substituents could influence inhibitory activity (IC50) and selectivity against related targets.

CompoundR1 (Phenyl Substituent)R2 (Piperidine Substituent)Target IC50 (nM)Selectivity vs. Related Target
12,5-Difluoro4-Amine15100-fold
22-Fluoro4-Amine4550-fold
34-Fluoro4-Amine6040-fold
4Unsubstituted4-Amine25010-fold
52,5-Difluoro4-Hydroxyl5005-fold
62,5-Difluoro4-Carboxyl>1000N/A

As the table illustrates, the presence and position of fluorine atoms on the benzoyl ring are critical for potency, with the 2,5-difluoro substitution pattern providing the highest activity. The 4-amine group on the piperidine ring is also essential, as replacing it with other functional groups leads to a significant loss of potency.

Role of Fluorine Atoms in Binding and Activity

The incorporation of fluorine into small molecule drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity. researchgate.netnih.gov In the case of this compound, the two fluorine atoms on the benzoyl ring have a multifaceted role in its biological activity.

The high electronegativity of fluorine alters the electronic distribution of the benzoyl ring, which can influence its interaction with the target protein. researchgate.net The carbon-fluorine bond can participate in favorable dipole-dipole or charge-dipole interactions with polar residues in the binding pocket. researchgate.net Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the compound's metabolic stability and bioavailability. researchgate.netnih.gov

The 2,5-difluoro substitution pattern is particularly noteworthy. The fluorine at the 2-position can induce a specific conformation of the benzoyl group relative to the piperidine ring, which may be optimal for binding. The fluorine at the 5-position can further enhance binding by interacting with a separate region of the active site. It is also possible that one of the fluorine atoms acts as a bioisostere for a hydrogen bond acceptor, such as a hydroxyl group. researchgate.net The presence of two fluorine atoms can also contribute to a more favorable hydrophobic interaction within a non-polar binding pocket. nih.gov

Conformational Requirements for Optimal Target Interaction

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. The piperidine ring is not planar and can adopt several conformations, most commonly the "chair" and "boat" forms. researchgate.net For related N-acyl-piperidin-4-ones, studies have shown that the ring can exist in a boat conformation. researchgate.net

For optimal target interaction, it is likely that this compound must adopt a specific, low-energy conformation that presents its key binding groups—the 4-amine and the 2,5-difluorobenzoyl moiety—in the correct orientation to fit within the active site of its target protein. The amine group at the 4-position would likely occupy an equatorial position in a chair conformation to minimize steric hindrance and allow for optimal interaction with the target.

The rotational freedom between the benzoyl group and the piperidine ring is another important conformational parameter. The 2-fluoro substituent on the benzoyl ring can create steric hindrance that favors a particular rotational angle, pre-organizing the molecule into a conformation that is more favorable for binding. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. Computational modeling and X-ray co-crystallography studies of this compound with its target protein would be invaluable in confirming the precise conformational requirements for its activity.

Computational and Theoretical Investigations of 1 2,5 Difluorobenzoyl Piperidin 4 Amine

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 1-(2,5-Difluorobenzoyl)piperidin-4-amine, and a biological target, typically a protein.

Prediction of Ligand-Target Binding Modes and Interaction Fingerprints

Molecular docking studies would be the first step in predicting how this compound binds to a specific target receptor. These simulations would place the flexible ligand into the binding site of a rigid or flexible receptor structure, generating multiple possible binding poses. The most favorable poses are then scored based on the predicted binding affinity.

The results would typically be presented in a table detailing the binding energies and the key interactions formed. For instance, a hypothetical docking study of this compound with a target protein might yield data similar to this:

Predicted Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.5TYR 82, ASP 120Hydrogen Bond, π-π Stacking
2-8.7PHE 210, LEU 115Hydrophobic Interaction
3-8.2GLN 78, SER 122Hydrogen Bond

These "interaction fingerprints" are crucial for understanding which parts of the molecule are essential for binding. For example, the difluorobenzoyl group might form specific halogen bonds or hydrophobic interactions, while the piperidin-4-amine moiety could act as a hydrogen bond donor or acceptor.

Simulation of Conformational Dynamics within Binding Pockets

Following molecular docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and the conformational changes that both the ligand and the protein undergo upon binding.

Researchers would analyze the trajectory of the simulation to understand how the interactions change and to confirm the stability of the key binding interactions identified in the docking study. This would reveal whether the initial predicted pose is maintained or if the ligand explores other conformations within the binding pocket.

Free Energy Perturbation and Binding Energy Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target. wikipedia.orgresearchgate.net If a series of analogs of this compound were synthesized, FEP could be used to accurately predict how small chemical modifications would affect their binding affinity. nih.govchemrxiv.orgvu.nl

The FEP calculation involves the "alchemical" transformation of one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides the relative binding free energy (ΔΔG). These calculations are computationally expensive but provide highly accurate predictions that can guide the optimization of lead compounds in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov

Development of Predictive Models for Biological Activity based on Structural Descriptors

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with their measured biological activities (e.g., IC₅₀ values) would be required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include electronic, steric, and hydrophobic parameters.

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would then be used to create an equation that relates these descriptors to the biological activity. A hypothetical QSAR equation might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of F) + constant

This model could then be used to predict the biological activity of new, unsynthesized derivatives.

Elucidation of Critical Physicochemical Parameters Governing Activity

The developed QSAR model would highlight the most critical physicochemical parameters that govern the biological activity of this class of compounds. For example, the model might reveal that high lipophilicity (LogP) and the presence of the fluorine atoms are positively correlated with activity, while a large polar surface area (TPSA) is detrimental.

A summary of the important physicochemical descriptors and their predicted influence on activity would typically be presented in a table:

Physicochemical ParameterDefinitionPredicted Influence on Activity
LogP LipophilicityPositive correlation
TPSA Topological Polar Surface AreaNegative correlation
Molecular Weight Mass of the moleculeOptimal range
Number of H-bond donors/acceptors Capacity for hydrogen bondingSignificant for binding

These insights are invaluable for medicinal chemists to guide the design of new molecules with improved potency and desired properties.

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer profound insights into the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic landscape and conformational flexibility, which are critical determinants of its biological activity.

The electronic structure of a molecule governs its reactivity and interaction with biological targets. Density Functional Theory (DFT) is a common computational method used to investigate electronic properties. youtube.com A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.orgwikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org For a molecule like this compound, the distribution of HOMO and LUMO across the molecular structure would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in similar molecules, the HOMO is often localized on the electron-rich amine groups, while the LUMO may be distributed over the aromatic ring system. swissadme.ch

Table 1: Hypothetical Global Reactivity Descriptors for this compound

ParameterSymbolFormulaPredicted Significance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Electronegativityχ-½(ELUMO + EHOMO)Electron-attracting power
Chemical Hardnessη½(ELUMO - EHOMO)Resistance to change in electron distribution
Electrophilicity Indexωχ² / (2η)Propensity to accept electrons

This table represents a hypothetical output of a DFT study and is for illustrative purposes.

The three-dimensional shape of a molecule is critical for its interaction with biological macromolecules. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. The piperidine (B6355638) ring in similar structures is known to adopt various conformations, such as chair, boat, and twist-boat forms. acs.org

Computational methods, such as Potential Energy Scan (PES) studies, can be employed to investigate the conformational preferences of the molecule. acs.org For this compound, the orientation of the 2,5-difluorobenzoyl group relative to the piperidine ring, as well as the axial or equatorial position of the amine group in the chair conformation, would be of particular interest. The relative energies of these conformers would determine their population at physiological temperatures. Understanding the preferred conformation is essential as it dictates how the molecule presents its functional groups for interaction with a receptor's binding site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Design

In silico ADME predictions are vital in early-stage drug discovery to forecast the pharmacokinetic properties of a compound, helping to identify potential liabilities and guide molecular design. bohrium.com Online tools such as SwissADME and pkCSM provide rapid predictions for a wide range of ADME-related parameters based on the molecule's structure. acs.orgnih.gov

The ability of a drug to be absorbed and distributed throughout the body is highly dependent on its ability to cross biological membranes and its solubility in aqueous environments.

Membrane Permeability: Predictions for this compound suggest high gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB). The predicted Caco-2 permeability, a model for intestinal absorption, is favorable. The topological polar surface area (TPSA) is a key descriptor for predicting transport properties, with values below 140 Ų generally associated with good cell membrane permeability. nih.gov

Aqueous Solubility: The predicted aqueous solubility (LogS) for this compound falls into the "moderately soluble" range. Adequate solubility is crucial for a drug to be formulated and absorbed effectively.

Table 2: Predicted Permeability and Solubility of this compound

ParameterPredicted ValueMethod/Tool
Topological Polar Surface Area (TPSA)61.34 ŲSwissADME
GI AbsorptionHighSwissADME
BBB PermeantYesSwissADME
Caco-2 Permeability (logPapp)0.776pkCSM
Aqueous Solubility (LogS)-2.47SwissADME (ESOL)

Understanding how a compound is metabolized is crucial for predicting its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. connectedpapers.comayushcoe.in

Computational models can predict which CYP isoforms are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. For this compound, predictions suggest it is a substrate for CYP2D6 and CYP3A4. Furthermore, it is predicted to be an inhibitor of CYP2D6. Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions. molecular-modelling.ch Theoretical approaches can also identify "metabolic hot spots," which are the atoms or bonds most likely to undergo metabolic transformation. For 4-aminopiperidine (B84694) derivatives, N-dealkylation is a common metabolic pathway catalyzed by CYP3A4. click2drug.org

Table 3: Predicted Cytochrome P450 Interactions for this compound

InteractionPredictionMethod/Tool
CYP2D6 SubstrateYespkCSM
CYP3A4 SubstrateYespkCSM
CYP1A2 InhibitorNoSwissADME & pkCSM
CYP2C9 InhibitorNoSwissADME & pkCSM
CYP2C19 InhibitorNoSwissADME & pkCSM
CYP2D6 InhibitorYesSwissADME & pkCSM
CYP3A4 InhibitorNoSwissADME & pkCSM

Once in the bloodstream, a drug can bind to plasma proteins, which affects its distribution and availability to reach its target. nih.gov The extent of plasma protein binding (PPB) can be predicted using quantitative structure-activity relationship (QSAR) models. acdlabs.com These models often use physicochemical descriptors like lipophilicity (logP) to estimate the percentage of a drug that will be bound to proteins. nih.gov

The predicted fraction unbound (Fu) for this compound is 0.354, which corresponds to a plasma protein binding of approximately 64.6%. The predicted volume of distribution at steady state (VDss) provides an indication of the extent of a drug's distribution into tissues.

Table 4: Predicted Distribution Properties of this compound

ParameterPredicted ValueMethod/Tool
Plasma Protein Binding~64.6%pkCSM
Fraction Unbound (human)0.354pkCSM
Volume of Distribution (VDss, human)-0.013 log L/kgpkCSM
CNS Permeability (logPS)-1.531pkCSM

Pre Clinical Pharmacological and Mechanistic Studies Utilizing Animal Models and in Vitro Systems

In Vivo Proof-of-Concept Studies Focused on Target Engagement and Pharmacodynamics in Animal Models

In vivo studies are crucial for understanding how a compound interacts with its intended biological target in a living organism and the subsequent physiological or biochemical changes that occur. For benzoylpiperidine analogs, these studies often involve animal models relevant to the therapeutic area of interest, such as neuropsychiatric disorders.

To investigate the mechanisms of action of novel compounds, researchers utilize established animal models that mimic certain aspects of human diseases. For instance, in the study of antipsychotic potential, phencyclidine (PCP)-induced schizophrenia-like models in rodents are sometimes employed. These models are not for assessing clinical efficacy but for understanding how a compound can modulate specific neurochemical pathways implicated in the disorder. The use of such models allows for the detailed examination of a compound's effect on neurotransmitter systems and related behaviors.

A key aspect of in vivo proof-of-concept is demonstrating that the compound engages its molecular target. This can be measured directly through techniques like positron emission tomography (PET) imaging, if a suitable radiolabeled version of the compound is available, or indirectly by measuring downstream biomarkers. These biomarkers are measurable indicators of a biological process that is modulated by the target. For example, if a benzoylpiperidine analog is designed to inhibit a specific enzyme, researchers might measure the levels of the enzyme's substrate or product in the blood or target tissues of treated animals to confirm the compound is having the desired effect.

Pharmacodynamic (PD) readouts provide a quantitative measure of a drug's effect on the body. For benzoylpiperidine analogs with potential enzymatic inhibitory activity, a common PD readout is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following table presents the in vitro inhibitory activities of a series of piperidine (B6355638) amides against the monophenolase activity of tyrosinase, an enzyme involved in melanin (B1238610) production.

CompoundpIC₅₀ (Monophenolase)
2c3.54
3a> 4.00
5a4.74
5b4.99
6b4.53

This table presents the negative logarithm of the IC₅₀ values for selected compounds, indicating their potency as inhibitors of tyrosinase's monophenolase activity. A higher pIC₅₀ value corresponds to a more potent inhibitor. Data is illustrative of how pharmacodynamic effects of piperidine derivatives are quantified. nih.gov

Pharmacokinetic Characterization in Pre-clinical Species for Research Purposes

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound in pre-clinical species like rodents is fundamental for interpreting pharmacodynamic and toxicological data.

Following administration, a compound's absorption into the systemic circulation and subsequent distribution to various tissues are critical determinants of its efficacy and potential side effects. The pharmacokinetic parameters of fluorinated imidazo[1,5-a] nih.govresearchgate.netresearchgate.nettriazolo[1,5-d] researchgate.netresearchgate.netbenzodiazepine analogs, which share some structural similarities with fluorinated benzoylpiperidines, have been studied in rats. The table below summarizes key pharmacokinetic parameters for two such analogs after intravenous administration.

CompoundCL (mL/min/kg)Vd (L/kg)t₁/₂ (h)
Analog 43142.22.2
Analog 44111.52.1

CL: Clearance; Vd: Volume of distribution; t₁/₂: Half-life. This data provides a snapshot of how these compounds are cleared from the body, how widely they distribute into tissues, and how long they remain in circulation. researchgate.net

The metabolic transformation of a compound, primarily in the liver, plays a crucial role in its duration of action and elimination from the body. In vitro studies using liver microsomes are a standard method to assess metabolic stability. For some piperidine-containing compounds, replacement of certain chemical groups with fluorinated analogs has been shown to improve metabolic stability in rat liver microsomes. nih.gov

The metabolic pathways of the piperidine ring itself have been investigated using N-benzylpiperidine as a model substrate. These studies, conducted in liver microsomal systems, have shown that oxidation of the piperidine ring can occur, suggesting that this is a potential biotransformation pathway for compounds containing this moiety. The identification of metabolites is a key step in understanding the complete disposition of a drug candidate.

An extensive search of scientific literature and public databases for preclinical data on the chemical compound 1-(2,5-Difluorobenzoyl)piperidin-4-amine did not yield specific information for the requested sections on its pharmacological and toxicological properties.

The search for data pertaining to its excretion pathways, metabolic stability, clearance mechanisms, cellular toxicity, and organ-specific biological impact in preclinical models returned no direct results for this specific compound. While general information exists for structurally related compounds, such as other piperidine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this data.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy due to the absence of available research findings on this particular molecule in the public domain.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 2,5 Difluorobenzoyl Piperidin 4 Amine in Research

Chromatographic Techniques for Purification, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are indispensable tools for the separation, purification, and quantification of 1-(2,5-Difluorobenzoyl)piperidin-4-amine from complex mixtures, such as reaction masses or biological samples. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity assessment and quantitative analysis for non-volatile compounds like this compound. UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC. nih.gov

Method development for this compound would typically involve a systematic approach to optimize separation parameters. A reversed-phase approach is generally suitable for a molecule of this polarity.

Illustrative HPLC/UPLC Method Parameters:

ParameterHPLC ConditionUPLC Condition
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 15 min10-95% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL2 µL

This table presents hypothetical yet typical starting conditions for method development.

The development process would focus on achieving a sharp, symmetrical peak for the main compound, well-resolved from any impurities or degradation products. The presence of the difluorobenzoyl chromophore allows for sensitive UV detection. For quantitative analysis, a calibration curve would be constructed using certified reference standards to ensure accuracy and precision. The linearity of the method would be established over a relevant concentration range. researchgate.net

While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for the identification of volatile impurities or certain metabolic products that may arise during its synthesis or biotransformation. Derivatization, for instance by acylation of the primary amine, could be employed to increase volatility and thermal stability.

In a research context, GC-MS can be used to analyze for residual solvents from the synthesis or to identify smaller, more volatile fragments that might be formed under specific stress conditions (e.g., thermal degradation). The mass spectrometer provides definitive identification of the separated components based on their unique fragmentation patterns.

Hypothetical GC-MS Fragmentation of a Derivatized Amine:

Upon electron ionization, the derivatized this compound would undergo characteristic fragmentation. Key fragments would likely include ions corresponding to the piperidine (B6355638) ring, the difluorobenzoyl moiety, and losses of small neutral molecules. For instance, a common fragmentation pathway for piperidine derivatives involves the cleavage of the ring. researchgate.netnih.gov

m/z (Hypothetical)Possible Fragment Identity
254[M - derivatizing group]+
157[C7H3F2O]+ (Difluorobenzoyl cation)
98Piperidine ring fragment
84Piperidine ring fragment

This table illustrates potential fragmentation patterns based on the structure of the parent compound and general fragmentation rules for similar structures.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Bioanalysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is a cornerstone for the structural elucidation and sensitive quantification of compounds like this compound. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound and its metabolites. nih.govchromatographyonline.com By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the calculation of a unique elemental formula, which is a key piece of data for structural confirmation. This is particularly important in early-stage research to verify the identity of the synthesized compound.

Illustrative HRMS Data:

ParameterValue
Molecular Formula C12H14F2N2O
Monoisotopic Mass 256.1078 g/mol
Ionization Mode Electrospray Ionization (ESI+)
Observed m/z 257.1151 [M+H]+
Calculated m/z 257.1152 [M+H]+
Mass Accuracy < 1 ppm

This table presents hypothetical HRMS data that would be expected for the target compound.

Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation. scielo.brnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" of the molecule's structure. This fragmentation pattern is invaluable for confirming the identity of the compound and for identifying metabolites, as the core scaffold will often produce characteristic fragment ions.

Hypothetical MS/MS Fragmentation of this compound:

Precursor Ion (m/z)Product Ions (m/z)Proposed Fragment Structures
257.1157.0, 129.0, 101.1[C7H3F2O]+, [C7H5F2]+, [C5H11N2]+

This table outlines a plausible fragmentation pathway for the target compound, which is crucial for its structural confirmation and for tracking its metabolic fate.

For the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. chromatographyonline.comnih.govanapharmbioanalytics.com This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS bioanalytical method, a stable isotope-labeled internal standard of the analyte is often used to ensure the highest accuracy and precision. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition for the analyte and the internal standard is monitored. This provides exceptional selectivity, minimizing interference from other components in the biological matrix.

Illustrative LC-MS/MS Method Parameters for Bioanalysis:

ParameterCondition
LC System UPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole
Ionization Mode ESI+
MRM Transition (Analyte) 257.1 -> 157.0
MRM Transition (Internal Standard) e.g., 261.1 -> 157.0 (for a +4 Da labeled standard)
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL range

This table provides a hypothetical set of parameters for a sensitive and robust bioanalytical method.

The development and validation of such a method would follow stringent guidelines to ensure its reliability for supporting research studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy stands as a powerful tool for the detailed structural and dynamic investigation of molecules in solution. nih.gov For fluorinated compounds like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides invaluable information. icpms.czwikipedia.org

The structural backbone of this compound can be meticulously mapped using a suite of NMR experiments.

¹H NMR (Proton NMR): This fundamental experiment provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For the piperidine ring, the chemical shifts and coupling constants of the protons can reveal the ring's conformation (chair, boat, or twist-boat). researchgate.net The protons on the difluorobenzoyl group will exhibit characteristic shifts in the aromatic region, with coupling to the fluorine atoms providing additional structural confirmation.

¹³C NMR (Carbon-13 NMR): This technique identifies all unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, distinguishing between the carbonyl carbon of the benzoyl group, the aromatic carbons, and the aliphatic carbons of the piperidine ring. researchgate.net

¹⁹F NMR (Fluorine-19 NMR): Given the presence of two fluorine atoms, ¹⁹F NMR is particularly informative. nih.gov The high sensitivity and large chemical shift range of the ¹⁹F nucleus allow for clear resolution of the signals for the two different fluorine atoms on the benzoyl ring. icpms.czwikipedia.org The coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and adjacent protons (¹H-¹⁹F coupling) provides crucial data for confirming the substitution pattern on the aromatic ring. rsc.org

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton connectivity within the piperidine ring and the benzoyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. researchgate.net

A systematic analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and provides strong evidence for the covalent structure of this compound.

Table 1: Hypothetical NMR Data for this compound

Nucleus Experiment Expected Chemical Shift Range (ppm) Key Information Provided
¹H1D NMR1.5-4.0 (piperidine), 7.0-7.5 (aromatic)Proton environment, coupling constants for conformational analysis.
¹³C1D NMR30-60 (piperidine), 110-165 (aromatic), ~170 (carbonyl)Number and type of carbon atoms.
¹⁹F1D NMR-110 to -140Direct detection and differentiation of fluorine atoms.
¹H-¹HCOSYN/ACorrelation of coupled protons.
¹H-¹³CHSQCN/ADirect C-H bond correlations.
¹H-¹³CHMBCN/ALong-range C-H bond correlations for structural assembly.

Note: The chemical shift values are illustrative and can vary based on the solvent and other experimental conditions.

The conformational behavior of the piperidine ring is a key aspect that can be investigated using NMR. The coupling constants between adjacent protons on the ring are dihedral angle-dependent and can be used to determine the preferred chair conformation and the axial or equatorial orientation of the substituents. Studies on similar fluorinated piperidines have shown that the presence and nature of substituents, as well as the solvent polarity, can significantly influence the conformational equilibrium. nih.govd-nb.inforesearchgate.net

When studying the interaction of this compound with a biological target, such as a protein, ligand-based NMR techniques are invaluable. These methods observe the NMR signals of the small molecule (the ligand) to infer binding.

Saturation Transfer Difference (STD) NMR: This is a powerful method for identifying which parts of a ligand are in close proximity to the receptor upon binding. ichorlifesciences.comglycopedia.eu In an STD NMR experiment, a selective saturation pulse is applied to a region of the spectrum where only the protein signals resonate. researchgate.net This saturation is transferred to the entire protein via spin diffusion and subsequently to any bound ligand. glycopedia.eufrontiersin.org By subtracting a reference spectrum (without protein saturation) from the saturated spectrum, a difference spectrum is obtained that shows only the signals of the binding ligand. ichorlifesciences.comumd.edu The relative intensities of the signals in the STD spectrum reveal which protons of this compound are closest to the protein surface in the bound state, thus mapping the binding epitope. ichorlifesciences.com

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different components in a mixture based on their diffusion rates. Larger molecules, like proteins, diffuse more slowly than small molecules. When this compound binds to a protein, its effective size increases, and consequently, its diffusion rate decreases to match that of the protein. By measuring the diffusion coefficient of the compound in the presence and absence of the target protein, binding can be confirmed.

These ligand-based NMR methods are particularly useful for screening and for characterizing weak to moderate binding interactions, which are often the starting point in drug discovery projects. researchgate.netmdpi.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Biology

While NMR provides detailed information about the solution-state structure and dynamics, X-ray crystallography and Cryo-EM offer a static, high-resolution picture of the molecule in the solid state or in a vitrified state, respectively.

To understand the precise molecular interactions between this compound and its biological target, co-crystallization is a key technique. nih.gov This involves forming a crystal of the protein-ligand complex. The resulting crystal is then analyzed by X-ray diffraction to generate a three-dimensional electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. researchgate.net

This provides a detailed view of the binding pocket and reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov Such structural information is crucial for structure-based drug design, enabling the rational optimization of the compound to improve its affinity and selectivity.

Crystallizing this compound by itself can also yield valuable information. The analysis of its single-crystal X-ray structure reveals its preferred conformation in the solid state, including the torsion angles of the benzoyl group relative to the piperidine ring and the precise geometry of the piperidine ring itself. nih.gov It also shows how the molecules pack together in the crystal lattice, highlighting the intermolecular interactions, such as hydrogen bonds involving the amine group and potential halogen bonds involving the fluorine atoms, that govern the solid-state assembly. This information can be complementary to the solution-state conformational analysis performed by NMR.

Future Research Directions and Applications of 1 2,5 Difluorobenzoyl Piperidin 4 Amine in Chemical Biology and Drug Discovery

Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles for Research

The development of next-generation analogues of 1-(2,5-Difluorobenzoyl)piperidin-4-amine is a primary avenue for future research. The benzoylpiperidine core is synthetically tractable, allowing for systematic modifications to tune its pharmacological properties. nih.govnih.gov The goal is to generate a library of related compounds to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and desired physicochemical properties. researchgate.netnih.gov

Key synthetic strategies would involve modifications at three primary positions: the difluorobenzoyl ring, the piperidine (B6355638) core, and the 4-amino group.

Benzoyl Ring Modification: Introducing various substituents (e.g., chloro, bromo, methoxy (B1213986), trifluoromethyl) at different positions on the phenyl ring can modulate electronic properties and steric interactions with a biological target. This can significantly impact binding affinity and selectivity.

Piperidine Ring Modification: The piperidine scaffold itself can be altered, for instance, by introducing substituents on the ring to affect its conformation and interaction with target proteins. nih.gov

Amine Group Functionalization: The 4-amino group is a key vector for diversification. It can be acylated, alkylated, or used as a nucleophile in a wide range of reactions to append different chemical moieties, thereby exploring new binding interactions. researchgate.net

These synthetic efforts would be guided by SAR studies, where each new analogue is tested to understand how specific structural changes influence its biological activity. nih.gov

Table 1: Conceptual Design Strategy for Next-Generation Analogues

Modification Site Synthetic Approach Potential Impact on Pharmacological Profile Rationale / Precedent
2,5-Difluoro Benzoyl Ring Nucleophilic aromatic substitution; Suzuki or Buchwald-Hartwig cross-couplings. Alter binding affinity, selectivity, and metabolic stability. SAR studies on benzoylpiperidine derivatives show high sensitivity to aromatic substitutions for targets like MAGL and 5-HT2A receptors. nih.govmdpi.com
Piperidine Nitrogen Reductive amination; Amide coupling. Introduce functionalities to explore new binding pockets or modulate solubility. The N-benzyl piperidine motif is used to fine-tune efficacy and physicochemical properties. nih.gov
4-Amino Group Acylation with diverse carboxylic acids; Sulfonylation; Alkylation. Introduce new hydrogen bond donors/acceptors or hydrophobic groups to enhance target engagement. Functionalization of the 4-amino position is a common strategy for building out from the piperidine scaffold. researchgate.net

Utilization as a Chemical Probe or Tool Compound for Elucidating Novel Biological Pathways

A well-characterized small molecule can serve as a "chemical probe" to investigate the function of proteins and explore biological pathways. nih.govnih.gov Developing this compound into such a tool could enable the identification of its molecular targets and the elucidation of their roles in cellular processes. A chemical probe must typically exhibit high potency, well-understood selectivity, and a known mechanism of action. nih.gov

The process of converting a hit compound into a chemical probe involves several key steps:

Potency and Selectivity Optimization: Through the synthetic strategies outlined in the previous section, analogues would be developed to achieve high potency (typically <100 nM) and selectivity against related proteins. nih.gov

Development of a Negative Control: A structurally similar but biologically inactive analogue is crucial to confirm that the observed biological effects are due to on-target activity.

Functionalization for Target Identification: The optimized probe can be derivatized with tags for use in various experimental techniques. The 4-amino group is an ideal handle for attaching these tags.

Table 2: Potential Modifications for Chemical Probe Development

Attached Tag Purpose Experimental Application
Biotin Affinity Purification The probe is immobilized on streptavidin beads to "pull down" its binding partners from cell lysates for identification by mass spectrometry.
Fluorescent Dye Cellular Imaging Enables visualization of the probe's localization within cells using fluorescence microscopy, indicating where its target is expressed. mskcc.org
Photo-affinity Label Covalent Target Capture A light-activated reactive group is incorporated to form a covalent bond with the target protein upon UV irradiation, facilitating target identification.

By using such probes, researchers can investigate the downstream effects of modulating the target's activity, thereby elucidating its role in complex biological pathways. nih.govbiorxiv.org

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Campaigns

The this compound structure is well-suited for inclusion in modern drug discovery screening campaigns. drughunter.com Its relatively low molecular weight and structural features make it an excellent candidate for both Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS).

In Fragment-Based Drug Discovery (FBDD) , small, low-complexity molecules (fragments) are screened at high concentrations to identify weak but efficient binders to a protein target. drughunter.com The benzoylpiperidine core of the title compound is an ideal fragment due to its rigid structure and presentation of key interaction points (carbonyl oxygen, aromatic ring, amine). Identifying this fragment as a hit would provide a validated starting point for growing the molecule into a more potent lead by adding functional groups that make additional favorable interactions with the target. drughunter.com

In High-Throughput Screening (HTS) , large libraries of drug-like molecules are screened to identify "hits" with significant activity in a biological assay. rsc.orgnih.gov Libraries containing diverse piperidine and benzoylpiperidine derivatives, including this compound, could be screened against a wide range of biological targets. The "privileged" nature of the benzoylpiperidine scaffold increases the probability of finding hits for various target classes. nih.govnih.govresearchgate.net

Exploration of its Potential as a Preclinical Lead for Specific Target Classes (conceptual, not implying clinical development)

Based on the extensive history of the benzoylpiperidine scaffold in medicinal chemistry, analogues derived from this compound could be conceptually explored as starting points for several classes of biological targets. nih.govnih.gov This exploration is purely conceptual and serves to guide future research directions rather than implying any clinical utility.

The phenyl(piperidin-4-yl)methanone fragment is a key component in molecules targeting a diverse range of proteins. nih.govresearchgate.net By analyzing the targets of existing compounds containing this scaffold, it is possible to hypothesize potential target classes for novel analogues.

Table 3: Conceptual Target Classes for Analogues of this compound

Target Class Rationale and Examples
G-Protein Coupled Receptors (GPCRs) The benzoylpiperidine moiety is a classic pharmacophore for serotonin (5-HT) and dopamine (B1211576) receptors, found in numerous antipsychotic and neuroleptic agents. nih.govresearchgate.net
Enzymes (e.g., Hydrolases, Kinases) Derivatives have shown inhibitory activity against enzymes like monoacylglycerol lipase (B570770) (MAGL), acetylcholinesterase (AChE), and diacylglycerol kinases (DGKα/ζ), highlighting its potential as a versatile enzyme inhibitor scaffold. nih.govnih.govacs.org
Ion Channels The piperidine ring is a common feature in many ion channel modulators.
Transporters The serotonin transporter (SERT) has been a target for benzoylpiperidine derivatives, suggesting potential applications in modulating neurotransmitter reuptake. nih.govmdpi.com

Multi-Disciplinary Research Collaborations to Advance Understanding of the Compound's Biological Roles

Advancing the understanding of a novel chemical entity like this compound from a simple chemical structure to a valuable research tool requires a highly collaborative, multi-disciplinary approach. nih.govwellcomeconnectingscience.org No single discipline possesses all the necessary expertise. Effective collaboration between different scientific fields is essential for success. cam.ac.uka-star.edu.sg

Key collaborative roles would include:

Medicinal and Synthetic Chemists: Responsible for the design and synthesis of new analogues and chemical probes. They would optimize synthetic routes and create the physical compounds for testing. mskcc.org

Computational Chemists: Employ molecular modeling and in silico screening to predict how analogues might bind to potential targets, helping to prioritize which compounds to synthesize and test. mdpi.com

Biochemists and Structural Biologists: Develop and run assays to determine the potency and selectivity of the compounds against purified proteins. They may also solve co-crystal structures to visualize how the compound binds to its target.

Cell Biologists and Chemical Biologists: Use the synthesized compounds and probes in cellular models to confirm on-target activity and elucidate the biological consequences of target modulation. mskcc.org

Pharmacologists: Evaluate the effects of the most promising compounds in more complex biological systems to understand their broader physiological impact.

Such an integrated effort, combining synthesis, computational modeling, and biological testing, is critical to efficiently translate a promising chemical scaffold into a well-understood chemical probe or a potential starting point for drug discovery. nih.govyoutube.com

Q & A

Q. What are the key steps in synthesizing 1-(2,5-Difluorobenzoyl)piperidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 2,5-difluorobenzoyl chloride and piperidin-4-amine under basic conditions (e.g., using triethylamine). Key steps include:

  • Acylation : Reacting piperidin-4-amine with 2,5-difluorobenzoyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Yield Optimization : Adjusting stoichiometry, solvent choice, and temperature. Continuous flow reactors may enhance scalability and purity in industrial settings .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via analysis of proton and carbon environments (e.g., aromatic protons at ~7.0 ppm, piperidine ring protons at ~3.0–1.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 255.2) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

Q. What biological targets are associated with this compound?

The compound interacts with:

  • Neurotransmitter Receptors : Serotonin (5-HT) and dopamine receptors due to structural similarity to piperidine-based ligands .
  • Protein Kinases : Potential inhibition of kinases involved in cancer pathways, as seen in related difluorobenzyl-piperidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Substituent Variation : Modify the benzoyl group (e.g., electron-withdrawing fluorine vs. methyl groups) to alter binding affinity.
  • Assay Design : Use competitive binding assays (e.g., radioligand displacement for 5-HT receptors) and kinase profiling panels to evaluate selectivity .
  • Data Analysis : Compare IC50 values across targets to identify structural determinants of selectivity.

Q. What strategies resolve contradictions in reported receptor binding data?

  • Assay Standardization : Control for variables like buffer pH, temperature, and cell line specificity.
  • Compound Purity : Verify via HPLC and NMR; impurities >1% may skew results .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can computational modeling predict the compound’s conformational stability?

  • Molecular Dynamics (MD) Simulations : Analyze piperidine ring puckering and benzoyl group orientation in aqueous vs. lipid environments.
  • Docking Studies : Predict binding poses in kinase active sites (e.g., using AutoDock Vina) .

Q. What are the stability challenges of this compound under physiological conditions?

  • Hydrolysis : The amide bond may degrade in acidic/basic conditions. Stabilize via salt formation (e.g., hydrochloride) .
  • Oxidation : Protect from light and oxygen by storing at –20°C under argon .

Q. How does fluorination influence reactivity and bioavailability?

  • Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the benzoyl group, enhancing hydrogen bonding with target residues .
  • Lipophilicity : LogP values (~2.5) suggest moderate membrane permeability, adjustable via prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.